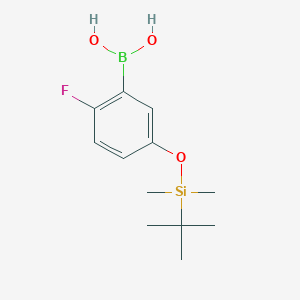

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid

説明

Synthesis Analysis

The synthesis of similar compounds involves the reaction of alcohols with silyl chlorides in the presence of a base to give tert-butyldimethylsilyl ethers . The silyl ethers are then hydrolyzed to form the alcohols . This process is used in the protection of alcohols in organic synthesis .

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is known to react with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than trimethylsilyl ethers . They can also be converted back to alcohols under acidic conditions .

科学的研究の応用

Synthesis and Pharmacological Aspects

5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid plays a role in the synthesis of various derivatives with potential pharmacological applications. For example, a study on the synthesis of new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions used arylboronic acids as key components. These derivatives exhibited significant biofilm inhibition and anti-thrombolytic activities, highlighting the medicinal potential of compounds synthesized using arylboronic acids (Ikram et al., 2015).

Fluorescence Quenching Mechanisms

The study of fluorescence quenching mechanisms in boronic acid derivatives, including 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, provides insight into their potential applications in biochemistry and molecular biology. An investigation into the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid revealed static quenching mechanisms, suggesting their potential utility in fluorescence-based applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Carbon Dot Fluorescence

In the field of nanotechnology, 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid might be relevant in the study of carbon dots with high fluorescence quantum yields. Research on organic fluorophores, such as TPDCA and TPCA, indicates the potential for exploring the fluorescence origins of carbon dots, which can expand their applications (Shi et al., 2016).

Anticancer Applications

Phenylboronic acid and benzoxaborole derivatives, which may include compounds similar to 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, have been found to be promising in the field of experimental oncology. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

作用機序

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

The compound, being a boronic acid derivative, likely interacts with its targets through the boron atom, which can form reversible covalent bonds with hydroxyl-containing biological molecules. The T-Butyldimethylsilyloxy group may enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets .

Biochemical Pathways

Boronic acids are known to interfere with various biochemical processes, including signal transduction and enzymatic reactions, depending on their specific targets .

Pharmacokinetics

The compound’s stability and solubility may be influenced by the t-butyldimethylsilyloxy group, which is known to enhance the hydrolytic stability of silyl ethers .

Action Environment

Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and silyl ethers. For instance, the T-Butyldimethylsilyloxy group is known to enhance the hydrolytic stability of silyl ethers, suggesting that this compound may be relatively stable under physiological conditions .

特性

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14)10(8-9)13(15)16/h6-8,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKUASQVDUTDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675010 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150114-53-6 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

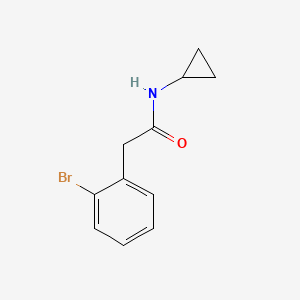

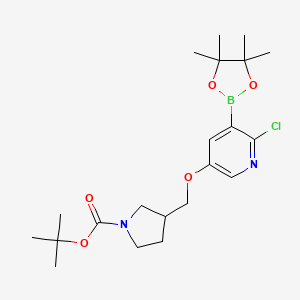

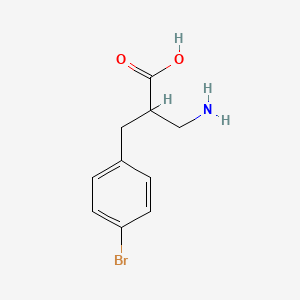

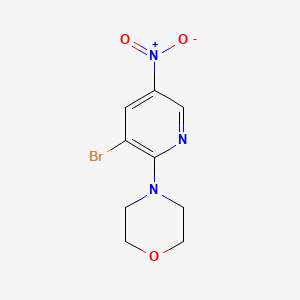

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)

![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)